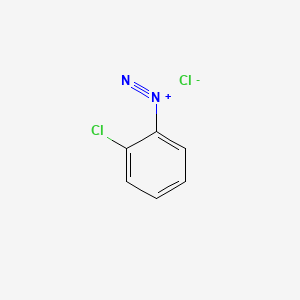

2-chlorobenzenediazonium;chloride

CAS No.: 89-90-7

Cat. No.: VC16983927

Molecular Formula: C6H4Cl2N2

Molecular Weight: 175.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89-90-7 |

|---|---|

| Molecular Formula | C6H4Cl2N2 |

| Molecular Weight | 175.01 g/mol |

| IUPAC Name | 2-chlorobenzenediazonium;chloride |

| Standard InChI | InChI=1S/C6H4ClN2.ClH/c7-5-3-1-2-4-6(5)9-8;/h1-4H;1H/q+1;/p-1 |

| Standard InChI Key | ASAXBSZZWZWZBV-UHFFFAOYSA-M |

| Canonical SMILES | C1=CC=C(C(=C1)[N+]#N)Cl.[Cl-] |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

2-Chlorobenzenediazonium chloride consists of a benzene ring substituted with a chlorine atom at the ortho position and a diazonium group () at the para position, paired with a chloride ion () to maintain charge neutrality . The diazonium group’s linear geometry and high electrophilicity render the compound highly reactive, particularly in aqueous or acidic media.

Table 1: Key Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-Chlorobenzenediazonium | |

| Molecular Formula | ||

| Molecular Weight | 175.01 g/mol | |

| CAS Number | 89-90-7 | |

| Stability | Thermally unstable; stabilized in acidic, low-temperature conditions |

Spectroscopic Characterization

-

NMR Spectroscopy: The NMR spectrum of 2-chlorobenzenediazonium chloride exhibits distinct aromatic proton resonances between ppm, with splitting patterns indicative of ortho-substitution .

-

Infrared (IR) Spectroscopy: Strong absorption bands at correspond to the diazonium group’s stretching vibration .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The diazotization of 2-chloroaniline () represents the primary route to 2-chlorobenzenediazonium chloride. The reaction proceeds via the following steps:

-

Diazotization: 2-Chloroaniline reacts with sodium nitrite () in hydrochloric acid () at :

This exothermic reaction requires precise temperature control to prevent decomposition .

-

Isolation: The product precipitates as a crystalline solid and is filtered under reduced pressure.

Table 2: Optimized Reaction Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | Prevents diazonium salt decomposition | |

| HCl Concentration | 3 M | Ensures protonation of nitrous acid |

| Reaction Time | 30 - 60 minutes | Maximizes conversion |

Industrial Manufacturing

Industrial processes scale the diazotization reaction using continuous-flow reactors to enhance safety and yield. Key modifications include:

-

Stabilization: Zinc chloride () or tetrafluoroboric acid () is added to form stable complexes (e.g., ) .

-

Waste Management: Off-gas scrubbers neutralize toxic byproducts, as demonstrated in pilot-scale studies .

Reactivity and Mechanistic Insights

Electrophilic Substitution

The diazonium group’s strong electron-withdrawing effect activates the benzene ring for nucleophilic attack. For example, in the presence of titanium(III) chloride (), 2-chlorobenzenediazonium chloride couples with 1,4-phenylenediamine to form biphenyl-2,5-diamine derivatives :

Radical Pathways

Under reducing conditions, the compound generates aryl radicals (), which participate in chain reactions. For instance, electrochemical reduction proceeds via two single-electron transfers :

Decomposition and Byproduct Formation

Thermal or photolytic decomposition yields chlorobenzene () and nitrogen gas ():

Applications in Organic Synthesis

Pharmaceutical Intermediates

2-Chlorobenzenediazonium chloride is a precursor to mitotane (), an antineoplastic agent used in adrenal carcinoma therapy. The compound undergoes Ullmann coupling with dichlorobenzene to form the mitotane backbone .

Polymer and Dye Synthesis

The compound’s reactivity enables the synthesis of azo dyes and conductive polymers. For example, coupling with β-naphthol produces Sudan I, a vibrant orange-red dye .

Table 3: Representative Reactions and Products

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Sandmeyer Reaction | 2-Chlorobenzonitrile | 75% | |

| Gomberg-Bachmann Coupling | Benzene | 2-Chlorobiphenyl | 60% |

| Azo Coupling | β-Naphthol | 1-(2-Chlorophenylazo)-2-naphthol | 85% |

Recent Research Advances

Radical Suppression Techniques

Adding 1,1-diphenylethene as a radical chain suppressor enables ionic displacement reactions, converting 2-chlorobenzenediazonium acetate into hydroxybenzenediazonium salts .

Electrochemical Applications

Studies demonstrate the compound’s utility in modifying electrode surfaces via aryl radical grafting, enhancing conductivity in biosensors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume